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Compound of Interest

Compound Name: 2-iodo-N,N-dimethylacetamide

Cat. No.: B1593394

An In-Depth Technical Guide to 2-lodo-N,N-dimethylacetamide (CAS: 73664-43-4):
Properties, Synthesis, and Applications in Cysteine Proteomics and Drug Discovery

Introduction

2-lodo-N,N-dimethylacetamide, identified by CAS number 73664-43-4, is a versatile
alkylating agent of significant interest to researchers in the fields of biochemistry, proteomics,
and drug development. As a derivative of iodoacetamide, its primary utility lies in the selective
and irreversible modification of sulfhydryl groups, particularly those of cysteine residues in
proteins. This covalent modification is a cornerstone of many proteomic workflows, enabling the
stabilization of protein structure for analysis and the introduction of tags for quantitative studies.
Furthermore, the electrophilic nature of the a-iodoacetyl moiety makes it a valuable warhead
for the design of targeted covalent inhibitors, a rapidly growing class of therapeutic agents. This
guide provides a comprehensive overview of the chemical properties, synthesis, and key
applications of 2-lodo-N,N-dimethylacetamide, with a focus on the practical insights and
technical details relevant to scientific professionals.

Physicochemical and Spectroscopic Properties

2-lodo-N,N-dimethylacetamide is a derivative of acetic acid characterized by an iodine atom
at the alpha position and a dimethylated amide functionality. These structural features dictate
its chemical reactivity and physical properties.

General Properties
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A summary of the key physicochemical properties of 2-lodo-N,N-dimethylacetamide is
presented in Table 1.

Table 1: Physicochemical Properties of 2-lodo-N,N-dimethylacetamide

Property Value Source(s)
CAS Number 73664-43-4 [1]
Molecular Formula C4HBINO [1]
Molecular Weight 213.02 g/mol [1]
IUPAC Name 2-iodo-N,N-dimethylacetamide  [1]
Synonyms N,N-Dimethyl-2-iodoacetamide  [1]
Physical Form Liquid [2]
Storage Temperature 4°C, protect from light [2]

Analytical Characterization

Precise analytical data is crucial for the verification of the identity and purity of 2-lodo-N,N-
dimethylacetamide. While experimentally obtained spectra for this specific compound are not
readily available in the public domain, the expected spectral characteristics can be inferred
from its structure and data from analogous compounds.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show a singlet for the two N-methyl
groups (approximately 6 2.9-3.1 ppm) and a singlet for the methylene protons adjacent to
the iodine and carbonyl groups (approximately & 3.8-4.0 ppm). The chemical shifts of the
parent N,N-dimethylacetamide show signals for the N-methyl protons around 2.8-3.0

ppm([3].

o 13C NMR: The carbon NMR spectrum should exhibit signals for the N-methyl carbons
(around 35-38 ppm), the a-carbon attached to the iodine (which will be significantly shifted
to a lower field, likely in the range of 0-10 ppm), and the carbonyl carbon (around 168-170

ppM)[4][5].
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« Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
corresponding to the C=0 stretching vibration of the tertiary amide, typically found in the
region of 1630-1680 cm~1. Data for the parent N,N-dimethylacetamide shows a strong
carbonyl peak in this region[6][7].

Synthesis of 2-lodo-N,N-dimethylacetamide

2-lodo-N,N-dimethylacetamide is not as commonly commercially available as its chloro- or
bromo-analogs. However, it can be readily synthesized in the laboratory from 2-chloro-N,N-
dimethylacetamide via a Finkelstein reaction. This classic Sn2 reaction involves the exchange
of a halogen for another and is driven to completion by the precipitation of the resulting sodium
chloride in an acetone solvent[8][9].

Synthetic Pathway: The Finkelstein Reaction

The Finkelstein reaction provides an efficient method for the synthesis of alkyl iodides from
alkyl chlorides or bromides[8][10]. The reaction's success relies on the differential solubility of
the sodium halide salts in acetone; sodium iodide is soluble, while sodium chloride and sodium
bromide are not, thus driving the equilibrium towards the formation of the alkyl iodide[8].

CI-CH2-C(=0O)N(CH3)2 I-CH2-C(=0)N(CH3)2
T Acetone

v
/ (reflux) \

+ Nal + NacCl(s)

Click to download full resolution via product page
Caption: Synthesis of 2-lodo-N,N-dimethylacetamide via the Finkelstein reaction.

Experimental Protocol: Synthesis of 2-lodo-N,N-
dimethylacetamide

This protocol is a general procedure based on the principles of the Finkelstein reaction[11].
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-chloro-N,N-dimethylacetamide in anhydrous acetone.

o Addition of Sodium lodide: Add a molar excess (typically 1.5 to 3 equivalents) of anhydrous
sodium iodide to the solution.

» Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be
monitored by the formation of a white precipitate (sodium chloride). The reaction is typically
complete within a few hours.

o Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by
filtration.

 Purification: The acetone is removed from the filtrate under reduced pressure. The resulting
crude product can be purified by vacuum distillation or column chromatography to yield pure
2-lodo-N,N-dimethylacetamide.

Application in Cysteine Proteomics: Alkylation of
Sulfhydryl Groups

The primary and most significant application of 2-lodo-N,N-dimethylacetamide is in the field
of proteomics as a cysteine-alkylating agent. The sulfhydryl group of cysteine is highly
nucleophilic and readily reacts with the electrophilic a-carbon of the iodoacetamide moiety in an
Sn2 reaction, forming a stable thioether linkage[12]. This modification, termed
carbamidomethylation, is crucial for several reasons in mass spectrometry-based proteomics.

Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by 2-lodo-N,N-dimethylacetamide proceeds via a
bimolecular nucleophilic substitution (Sn2) reaction. The deprotonated thiol group (thiolate) of
the cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon and
displacing the iodide ion as the leaving group.
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Caption: Mechanism of cysteine alkylation by 2-lodo-N,N-dimethylacetamide.

Importance in Proteomics Workflows

Prevention of Disulfide Bond Formation: Alkylation irreversibly blocks the free thiol groups of
cysteine residues, preventing their oxidation and the subsequent formation of disulfide
bonds. This is critical for accurate protein identification and characterization, as it ensures
that the protein remains in a reduced state during analysis[3].

Improved Peptide Identification: The addition of the carbamidomethyl group results in a
predictable mass shift of +57.02 Da for each modified cysteine residue. This known mass
modification is incorporated into database search algorithms, aiding in the confident
identification of cysteine-containing peptides from mass spectrometry data.

Enhanced Sequence Coverage: By preventing disulfide bond formation, which can lead to
complex and difficult-to-interpret mass spectra, alkylation simplifies the peptide mixture and
can improve the overall sequence coverage of a protein.

Experimental Protocol: Protein Alkylation for Mass
Spectrometry
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The following is a standard protocol for the reduction and alkylation of proteins in solution prior
to enzymatic digestion and mass spectrometry analysis.

e Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea or
6 M guanidine hydrochloride in a suitable buffer like 200 mM Tris-HCI, pH 8.5).

e Reduction: Reduce the disulfide bonds by adding a reducing agent such as dithiothreitol
(DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate
at 37-56°C for 30-60 minutes.

» Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of 2-lodo-
N,N-dimethylacetamide in the same buffer to a final concentration of 15-20 mM (a slight
molar excess over the reducing agent). Incubate in the dark at room temperature for 30-45
minutes.

¢ Quenching: Quench the reaction by adding a small amount of DTT or B-mercaptoethanol to
consume any excess alkylating agent.

o Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to
reduce the denaturant concentration, followed by enzymatic digestion (e.g., with trypsin).

Reactivity and Specificity Considerations

While 2-lodo-N,N-dimethylacetamide is highly reactive towards cysteine thiols, particularly at
a slightly alkaline pH (7.5-8.5) where the thiol is more readily deprotonated, it can also react
with other nucleophilic amino acid side chains under certain conditions[12]. These side
reactions are generally less favorable and can be minimized by careful control of reaction
conditions.

Table 2: Relative Reactivity of lodoacetamide with Amino Acid Residues
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. . . Potential for
Amino Acid Nucleophilic Group . Notes
Alkylation

Primary target;
Cysteine Thiol (-SH) High reaction is rapid at pH
>7.5.

Can occur, especially
Histidine Imidazole ring Moderate at higher pH and with

excess reagent.

Generally requires
] ] higher pH and
Lysine €-amino group Low )
prolonged reaction

times.

Possible, but less
Methionine Thioether Low favorable than

cysteine.

Can be alkylated
N-terminus a-amino group Low under certain

conditions.

The second-order rate constant for the reaction of the parent compound, iodoacetamide, with
cysteine has been reported to be approximately 0.6 M~1s~1[13]. The N,N-dimethyl substitution
in 2-lodo-N,N-dimethylacetamide is not expected to dramatically alter the electrophilicity of
the a-carbon, and thus a similar order of magnitude for the reaction rate is anticipated.

Application in Drug Development: Targeted
Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond
with their biological target, often an enzyme[14]. This irreversible mode of action can lead to
enhanced potency, prolonged duration of action, and the ability to target proteins that have
been challenging to inhibit with traditional non-covalent binders[15].
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The electrophilic a-iodoacetyl group of 2-lodo-N,N-dimethylacetamide and similar molecules
serves as an effective "warhead" for the design of TCIs. By incorporating this moiety into a
scaffold that provides selectivity for the target protein's binding site, a TCI can be designed to
specifically and irreversibly inhibit its target, typically by reacting with a nucleophilic amino acid
residue like cysteine in or near the active site[16].
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Caption: Workflow for the design and evaluation of a targeted covalent inhibitor.
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While specific examples of clinically approved drugs utilizing the 2-lodo-N,N-
dimethylacetamide warhead are not prominent, the underlying principle of using a-
haloacetamides is well-established in the design of covalent probes and inhibitors for various
enzyme classes, including kinases and proteases[17][18]. The reactivity of the iodoacetyl group
can be tuned by modifying the scaffold to optimize both the initial non-covalent binding affinity
and the subsequent covalent reaction rate.

Safety and Handling

2-lodo-N,N-dimethylacetamide is a hazardous substance and should be handled with
appropriate safety precautions in a laboratory setting.

e Hazards: It is classified as causing severe skin burns and eye damage, and may cause
respiratory irritation[1].

¢ Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

o Storage: Store in a cool, dry, and dark place, as iodoacetamides can be light-sensitive. The
recommended storage temperature is 4°C[2].

o Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and
federal regulations.

Conclusion

2-lodo-N,N-dimethylacetamide is a valuable chemical tool with specialized applications in life
sciences research. Its role as a robust cysteine-alkylating agent is fundamental to a wide range
of proteomic studies, facilitating protein identification and characterization. Furthermore, its
potential as an electrophilic warhead in the design of targeted covalent inhibitors underscores
its relevance in modern drug discovery. A thorough understanding of its properties, synthesis,
and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the
laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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